N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide
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Description
N-methyl-2-(2-(2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H17N7O2S and its molecular weight is 407.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of thiazole , a heterocyclic organic compound that has been found in many potent biologically active compounds . These include antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
Lipophilicity plays a significant role in the development of new antituberculars
Result of Action
Some thiazole derivatives have shown anti-inflammatory and analgesic activity with a fast onset of action
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , suggesting that the compound’s action may be influenced by environmental factors
Properties
IUPAC Name |
N-methyl-2-[2-[[2-(2-pyrazin-2-ylbenzimidazol-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2S/c1-20-16(27)8-12-11-29-19(23-12)25-17(28)10-26-15-5-3-2-4-13(15)24-18(26)14-9-21-6-7-22-14/h2-7,9,11H,8,10H2,1H3,(H,20,27)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTKNZBNAHEDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CN2C3=CC=CC=C3N=C2C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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